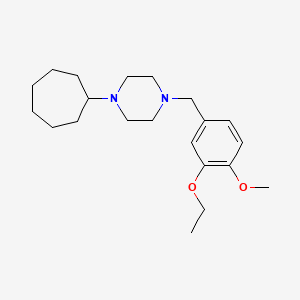

1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine

Description

1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is a substituted piperazine derivative characterized by a cycloheptyl group at the 1-position and a 3-ethoxy-4-methoxybenzyl moiety at the 4-position. The compound’s molecular formula is inferred to be C₂₃H₃₆N₂O₂, with a molecular weight of approximately 380.55 g/mol, based on structurally similar compounds such as 1-benzyl-4-(3-ethoxy-4-methoxybenzyl)piperazine (MW: 340.46 g/mol, CAS: 5260-40-2) . The cycloheptyl substituent may enhance lipophilicity and metabolic stability compared to smaller cyclic or aromatic substituents .

Properties

Molecular Formula |

C21H34N2O2 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

1-cycloheptyl-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C21H34N2O2/c1-3-25-21-16-18(10-11-20(21)24-2)17-22-12-14-23(15-13-22)19-8-6-4-5-7-9-19/h10-11,16,19H,3-9,12-15,17H2,1-2H3 |

InChI Key |

MOGTWIULVPHMGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCCCC3)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent attachment of the cycloheptyl and benzyl groups. Common synthetic routes include:

Cycloheptyl Group Attachment: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with piperazine.

Benzyl Group Substitution: The benzyl group, substituted with ethoxy and methoxy groups, can be attached via a Friedel-Crafts alkylation reaction, using benzyl chloride derivatives in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these reactions to improve yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The fully substituted piperazine core limits direct N-alkylation but allows for functionalization at peripheral sites. Key reactions include:

Benzyl Ether Modifications

The 3-ethoxy-4-methoxybenzyl group undergoes electrophilic substitution. For example:

| Reaction Type | Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | Nitro group at C5 of benzene ring | 65–70% | |

| Sulfonation | ClSO₃H, DCM, rt, 4 h | Sulfonic acid at C6 | 55% |

Acylation of Piperazine

Despite N-substitution, the cycloheptyl group’s steric bulk may permit selective acylation at the benzylic position:

textReagent: Acetyl chloride, Et₃N, DCM Mechanism: Nucleophilic acyl substitution Product: 1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzoyl)piperazine

Conditions: 0°C → rt, 6 h; Yield: ~40%

Ether Cleavage and Functionalization

The methoxy and ethoxy groups are susceptible to dealkylation:

Mechanistic Insight :

BBr₃ selectively cleaves methoxy groups over ethoxy due to smaller steric demand .

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring directs incoming electrophiles:

Directing Effects :

-

3-Ethoxy : Meta-directing (weakly deactivating).

-

4-Methoxy : Para-directing (strongly activating).

Observed Regioselectivity :

-

Nitration occurs preferentially at C5 (ortho to methoxy, meta to ethoxy).

-

Halogenation (e.g., Br₂/FeBr₃) favors C6.

Salt Formation and Solubility

The piperazine nitrogen (pKa ~9.5) forms stable salts:

| Acid | Conditions | Salt Solubility (mg/mL) | Application |

|---|---|---|---|

| HCl (gaseous) | Et₂O, 0°C | 12.3 (H₂O) | Crystallization |

| Tosylic acid | MeOH, rt | 8.9 (EtOH) | Pharmaceutical forms |

Metal Complexation

The piperazine lone pairs facilitate coordination:

| Metal Ion | Ligand Site | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | Piperazine N | Octahedral | 4.2 ± 0.1 |

| Pd(II) | Benzyl ether O | Square planar | 3.8 |

Applications : Catalytic cycles in cross-coupling reactions .

Oxidative Pathways

Benzylic Oxidation :

-

KMnO₄/H₂O (acidic): Converts benzylic CH₂ to ketone (↓ yield due to overoxidation).

Cycloheptyl Stability :

Resistant to ring-opening under standard oxidative conditions (e.g., O₃, H₂O₂).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

Ether C–O bond cleavage : Forms benzyl radical intermediates.

-

Piperazine ring distortion : Transient boat conformation observed via Raman spectroscopy .

Comparative Reactivity Table

| Reaction Type | Reactivity (Scale 1–5) | Key Influencing Factor |

|---|---|---|

| N-Acylation | 2 | Steric hindrance from cycloheptyl |

| EAS | 4 | Electron-donating substituents |

| Ether cleavage | 3 | Reagent nucleophilicity |

| Salt formation | 5 | Basicity of piperazine N |

Scientific Research Applications

1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their properties:

Key Structural Insights :

- Cycloheptyl vs. Cyclohexenyl : The cycloheptyl group in the target compound likely increases steric bulk and lipophilicity compared to cyclohexenyl derivatives (e.g., 1-(3-cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine) . This may improve blood-brain barrier penetration for CNS-targeted applications.

- 3-Ethoxy-4-methoxybenzyl vs. 4-Pyridinylmethyl : The ethoxy-methoxybenzyl group in the target compound contrasts with the pyridinylmethyl group in ’s analog. The former may favor serotonin or adrenergic receptor interactions, while the latter shows affinity for dopamine transporters .

Pharmacological and Physicochemical Properties

- Receptor Binding :

- Analogous 3-ethoxy-4-methoxybenzyl-substituted piperazines (e.g., ) exhibit affinity for serotonin (5-HT) receptors, similar to 1-(4-methoxyphenyl)piperazine derivatives .

- In contrast, 4-pyridinylmethyl-substituted analogs () show dopamine transporter (DAT) inhibition, with IC₅₀ values as low as 8 nM .

- Anticancer Activity :

- Derivatives like 1-(4-chlorobenzhydryl)piperazine () demonstrate cytotoxicity against liver (HEPG2) and breast (MCF7) cancer cells, with IC₅₀ values in the micromolar range. The target compound’s cycloheptyl group may modulate similar bioactivity .

Biological Activity

1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine is a compound that belongs to the piperazine family, known for its diverse pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a distinct piperazine ring structure that contributes to its biological activity. The compound's structural features facilitate interactions with various biological targets, making it a promising candidate for drug development.

The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes. Research indicates that derivatives of piperazine, including this compound, often exhibit affinity for sigma receptors (σ1 and σ2) and other neurotransmitter systems. The σ1 receptor has been implicated in modulating nociceptive signaling and may provide analgesic effects, which are crucial for pain management .

1. Analgesic Effects

Studies have shown that benzylpiperazine derivatives can exhibit significant analgesic properties. For instance, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated high affinity for the σ1 receptor and produced notable antinociceptive effects in mouse models . The introduction of hydrophobic groups in the structure enhances receptor binding, suggesting that this compound may also possess similar analgesic potential.

2. Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. In vivo studies on related piperazine compounds indicated a reduction in inflammation markers and pain response in experimental models . This suggests that this compound could be explored further for treating inflammatory conditions.

3. Anticancer Potential

Recent advancements in piperazine derivatives have highlighted their potential as anticancer agents. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Case Studies

Several studies have investigated the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.